6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one
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Overview
Description
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one typically involves multi-step organic reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Fluvastatin: A statin drug used to lower cholesterol levels.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound. Compared to these compounds, 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one is unique due to its specific structural features and the presence of the hydroxyhexenone side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920275-09-8 |
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Molecular Formula |
C23H24FNO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-4-hydroxyhex-5-en-2-one |
InChI |
InChI=1S/C23H24FNO2/c1-15(2)25-21-7-5-4-6-20(21)23(17-8-10-18(24)11-9-17)22(25)13-12-19(27)14-16(3)26/h4-13,15,19,27H,14H2,1-3H3 |
InChI Key |
UMQYSJUFQJPZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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